molecular formula C21H20ClN3O4 B2411477 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide CAS No. 921532-21-0

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide

Cat. No. B2411477
CAS RN: 921532-21-0
M. Wt: 413.86
InChI Key: LYYSOXDWUZJHRH-UHFFFAOYSA-N
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Description

The compound “N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a benzamide group, which is a common feature in many pharmaceutical drugs .


Chemical Reactions Analysis

The chemical reactivity of this compound could be predicted based on its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the chlorophenyl group might undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like the amide would increase its solubility in polar solvents .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Derivatives of 1,3,5-oxadiazine, such as our compound of interest, have potential as biologically active substances. Researchers investigate their pharmacological properties, including antibacterial, antifungal, antitumor, insecticidal, herbicidal, and larvicidal activities . In drug development, these compounds may serve as lead structures for designing new medications.

Supramolecular Chemistry

1,3,5-Oxadiazine derivatives find applications in supramolecular chemistry. Scientists use them to synthesize molecular clips and other compounds. Their unique structural features contribute to the design of functional materials and host-guest systems .

Ionic Liquids

Certain 1,3,5-oxadiazine derivatives can function as ionic liquids. These materials have applications in green chemistry, catalysis, and separation processes. Researchers explore their properties as solvents and electrolytes .

Polymers

Functionalized 1,3,5-oxadiazine derivatives can be incorporated into polymer structures. These polymers may exhibit specific properties, such as conductivity, mechanical strength, or responsiveness to external stimuli .

Explosives

While safety precautions are essential, some 1,3,5-oxadiazine derivatives have been investigated for their explosive properties. Researchers study their energy release mechanisms and stability .

Organic Synthesis

The compound’s unique structure makes it valuable in organic synthesis. Researchers explore its reactivity and use it as a building block for constructing more complex molecules .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs with a benzamide group act by inhibiting specific enzymes, but without more information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future research directions would depend on the potential applications of this compound. If it shows promising biological activity, it could be further optimized and studied as a potential drug candidate .

properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4/c1-28-17-11-15(12-18(13-17)29-2)21(27)23-9-10-25-20(26)8-7-19(24-25)14-3-5-16(22)6-4-14/h3-8,11-13H,9-10H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYSOXDWUZJHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide

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